molecular formula C12H12FNO2 B7947999 (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Cat. No. B7947999
M. Wt: 221.23 g/mol
InChI Key: BLEQJARIPMGEMW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Rao et al. (2019) reported the synthesis of derivatives involving this compound and evaluated their antioxidant and antimicrobial activities. This highlights its potential in pharmaceutical applications (Rao et al., 2019).

  • Yu et al. (2010) explored the synthesis and radiolabeling of related compounds, evaluating them as potential PET radioligands for imaging brain tumors. This study underscores the compound's application in medical imaging and cancer research (Yu et al., 2010).

  • Wu et al. (2016) investigated the chiral supercritical fluid chromatography (SFC) of racemic acids, including related compounds, for large-scale separations in pharmaceuticals (Wu et al., 2016).

  • Gani et al. (1985) synthesized variants of this compound for studying the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil, indicating its significance in biochemical research (Gani et al., 1985).

  • Kryshchyshyn-Dylevych et al. (2020) synthesized and evaluated anticancer activity of derivatives, demonstrating its potential in cancer treatment research (Kryshchyshyn-Dylevych et al., 2020).

  • Matzen et al. (2000) explored its derivatives as 5-HT reuptake inhibitors with potential antidepressant properties, indicating its use in neuropsychiatric drug development (Matzen et al., 2000).

  • McConathy et al. (2002) studied radiolabeled amino acids, including related compounds, for tumor imaging, again highlighting its application in cancer diagnosis (McConathy et al., 2002).

  • Ivachtchenko et al. (2015) synthesized derivatives for studying their antiviral properties, suggesting its use in infectious disease research (Ivachtchenko et al., 2015).

properties

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQJARIPMGEMW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 6
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

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